4-Nitrophenylacetic acid
Overview
Description
p-Nitrophenylacetic acid is an organic compound belonging to the class of nitrobenzenes. It consists of a benzene ring substituted with a nitro group and an acetic acid moiety. This compound is known for its applications in organic synthesis, particularly in the pharmaceutical and biochemical research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrophenylacetic acid can be synthesized through the hydrolysis of p-nitrophenylacetonitrile. The process involves mixing p-nitrophenylacetonitrile with concentrated sulfuric acid and water, followed by heating and refluxing for 15 minutes. The reaction mixture is then poured into ice water to precipitate the product, which is filtered and recrystallized from water to obtain p-nitrophenylacetic acid with a yield of over 92% .
Industrial Production Methods: Industrial production of p-nitrophenylacetic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenylacetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products:
Oxidation: p-Aminophenylacetic acid.
Reduction: p-Nitrophenylethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
p-Nitrophenylacetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in enzyme assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of p-Nitrophenylacetic acid involves its interaction with specific molecular targets. For instance, it acts as a substrate for penicillin G acylase, an enzyme found in Escherichia coli. The compound undergoes hydrolysis, releasing p-nitrophenol, which can be monitored spectrophotometrically. This reaction is used to study enzyme kinetics and inhibition .
Comparison with Similar Compounds
Phenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
p-Nitrobenzoic acid: Contains a carboxylic acid group directly attached to the benzene ring, differing in reactivity and applications.
p-Nitrophenylethanol: Has an alcohol group instead of a carboxylic acid, leading to different chemical properties and uses.
Uniqueness: p-Nitrophenylacetic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct reactivity patterns and make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(4-nitrophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-6-1-3-7(4-2-6)9(12)13/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBADLXQNJCMBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059289 | |
Record name | 4-Nitrophenylacetic acid | |
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Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
Record name | p-Nitrophenylacetic acid | |
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Vapor Pressure |
0.0000291 [mmHg] | |
Record name | p-Nitrophenylacetic acid | |
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CAS No. |
104-03-0 | |
Record name | (4-Nitrophenyl)acetic acid | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=104-03-0 | |
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Record name | p-Nitrophenylacetic acid | |
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Record name | p-Nitrophenylacetic acid | |
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Record name | p-nitrophenylacetic acid | |
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Record name | Benzeneacetic acid, 4-nitro- | |
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Record name | 4-Nitrophenylacetic acid | |
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Record name | 4-nitrophenylacetic acid | |
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Record name | P-NITROPHENYLACETIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-nitrophenylacetic acid?
A1: this compound is represented by the molecular formula C8H7NO4 and has a molecular weight of 181.15 g/mol. []
Q2: Which spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers frequently utilize Infrared (IR) spectroscopy and 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy to elucidate the structural features of this compound. [, ]
Q3: What is known about the crystal structure of this compound?
A3: this compound exists in at least two polymorphic forms: orthorhombic and monoclinic. [] The monoclinic form exhibits a distinct molecular conformation where the carboxylic acid group is nearly perpendicular to the aromatic ring, differing from the orthorhombic form. [] Both polymorphs demonstrate characteristic hydrogen-bonded carboxylic acid dimeric pairs. []
Q4: How does the solubility of this compound vary in different solvents?
A4: Studies have investigated the solubility of this compound across a range of solvents and temperatures. [] These findings contribute to understanding its behavior in various media and its potential applications.
Q5: What type of reaction mechanism is suggested for the hydrolysis of this compound esters?
A5: Evidence supports an E1cB (Elimination Unimolecular conjugate Base) mechanism for the hydrolysis of this compound esters. This mechanism involves the formation of a carbanion intermediate, which is stabilized by the electron-withdrawing nitro group. []
Q6: Can the ketene intermediate proposed in the hydrolysis of this compound esters be trapped?
A6: Yes, when the hydrolysis is conducted in the presence of aniline, the ketene intermediate can be trapped as the corresponding anilide. This trapping provides further support for the E1cB mechanism. []
Q7: Has this compound been used in the synthesis of other compounds?
A7: Absolutely, this compound serves as a versatile building block in organic synthesis. For instance, it has been employed in the preparation of 3-styrylchromones, [] trans-4-nitrostilbenes, [] and benzophenone-based farnesyltransferase inhibitors. []
Q8: Are there any studies exploring the catalytic properties of this compound derivatives?
A8: Research has investigated the use of titanium complexes incorporating this compound derivatives for the electrochemical detection of nitroaromatic pollutants. []
Q9: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, computational studies have explored the conformational preferences of this compound derivatives in different environments. [] Additionally, molecular modeling and docking studies have been conducted to investigate the binding interactions of benzophenone-based farnesyltransferase inhibitors derived from this compound. [] Furthermore, quantum chemical calculations have been used to evaluate the molecular structure of this compound. []
Q10: What is the impact of structural modifications on the activity of this compound derivatives?
A10: Structure-activity relationship (SAR) studies have revealed that modifications to the benzophenone core structure, particularly at the 2-amino group, can significantly influence the inhibitory activity of this compound derivatives against farnesyltransferase. []
Q11: What is known about the metabolism of this compound in different species?
A11: Comparative studies have shown variations in the conjugation patterns of this compound among different species, including humans, monkeys, and rats. [] Taurine conjugation appears to be a significant metabolic pathway in certain species. []
Q12: Has this compound been investigated for any biological activity?
A12: While not a pharmaceutical itself, derivatives of this compound have shown promise as potential farnesyltransferase inhibitors. [] Farnesyltransferase plays a crucial role in various cellular processes, and its inhibition is considered a potential strategy for cancer therapy.
Q13: Is there any information available regarding the environmental impact and degradation of this compound?
A13: While specific details regarding its environmental fate may be limited, the presence of a nitro group raises concerns about potential ecotoxicological effects. Further research is necessary to fully assess its environmental impact and explore appropriate degradation pathways.
Q14: How is this compound and its related compounds typically analyzed?
A14: High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been successfully employed for the separation and quantification of this compound and related compounds. [] This method exhibits good linearity, recovery, and accuracy, making it suitable for quality control purposes.
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